molecular formula C9H6F6O B1362550 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol CAS No. 718-64-9

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol

Cat. No. B1362550
CAS RN: 718-64-9
M. Wt: 244.13 g/mol
InChI Key: IZPIZCAYJQCTNG-UHFFFAOYSA-N
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Patent
US06316503B1

Procedure details

Fuming nitric acid (90%, 5 mL) was added drop wise to 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol (4.2 mL, 25 mmol) in concentrated suifliic acid (15 mL) at 0° C. The mixture was stirred at 0° C. for 30 minutes, and at room temperature for 2 hours. Then it was poured into ice water. The solid was fitered, washed with sodium bicarbonate solution, water, and hexane, and dried to give 6.2 g of 1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-3-nitrobenzene. 1H NMR (CDCl3): δ 8.66 (s, 1H), 8.38 (d, J=8 Hz, 1H), 8.06 (d, J=8 Hz, 1H), 7.69 (t, J=8 Hz, 1H), 3.66 (bs, 1H). MS (EI) m/z 289 (M+).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:20])([F:19])[C:7]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([OH:12])[C:8]([F:11])([F:10])[F:9]>>[F:5][C:6]([F:19])([F:20])[C:7]([C:13]1[CH:14]=[CH:15][CH:16]=[C:17]([N+:1]([O-:4])=[O:2])[CH:18]=1)([OH:12])[C:8]([F:9])([F:11])[F:10]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
4.2 mL
Type
reactant
Smiles
FC(C(C(F)(F)F)(O)C1=CC=CC=C1)(F)F
Name
acid
Quantity
15 mL
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with sodium bicarbonate solution, water, and hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=CC(=CC=C1)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.